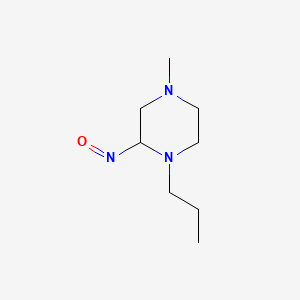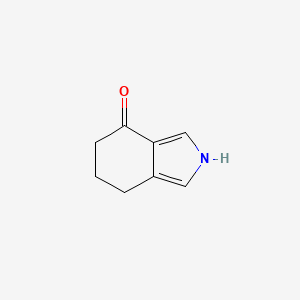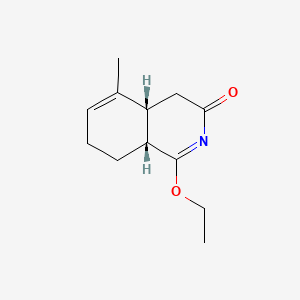
3-Pyridinol,6-(chloromethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinol, 6-(chloromethyl)-(9CI): is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a hydroxyl group at the third position and a chloromethyl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 6-(chloromethyl)-(9CI) typically involves the chloromethylation of 3-pyridinol. One common method is the reaction of 3-pyridinol with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the sixth position. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 3-Pyridinol, 6-(chloromethyl)-(9CI) can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyridinol, 6-(chloromethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products:
Oxidation: Formation of 3-pyridone derivatives.
Reduction: Formation of 3-pyridinol, 6-methyl derivatives.
Substitution: Formation of various substituted pyridinol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Pyridinol, 6-(chloromethyl)-(9CI) is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, 3-Pyridinol, 6-(chloromethyl)-(9CI) is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for functional materials.
Wirkmechanismus
The mechanism of action of 3-Pyridinol, 6-(chloromethyl)-(9CI) involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the chloromethyl group can participate in covalent bonding or nucleophilic substitution reactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Pyridinol, 6-methyl-
- 3-Hydroxy-6-methylpyridine
- 5-Hydroxy-2-methylpyridine
Comparison: 3-Pyridinol, 6-(chloromethyl)-(9CI) is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its methyl-substituted analogs. The chloromethyl group allows for a wider range of chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the presence of both hydroxyl and chloromethyl groups provides opportunities for dual functionalization, enhancing its utility in various applications.
Eigenschaften
CAS-Nummer |
120870-79-3 |
|---|---|
Molekularformel |
C6H6ClNO |
Molekulargewicht |
143.57 |
IUPAC-Name |
6-(chloromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H,3H2 |
InChI-Schlüssel |
IZVAQMADKUEUSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568600.png)





![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)
